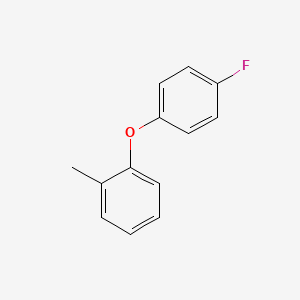

(4-Fluorophenyl)(2-methylphenyl) ether

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11FO |

|---|---|

Molecular Weight |

202.22 g/mol |

IUPAC Name |

1-fluoro-4-(2-methylphenoxy)benzene |

InChI |

InChI=1S/C13H11FO/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12/h2-9H,1H3 |

InChI Key |

MUTKBKUXNYJYHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=C(C=C2)F |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Pathways of 4 Fluorophenyl 2 Methylphenyl Ether

Mechanistic Elucidation of Ether Linkage Formation

The construction of the C-O bond in diaryl ethers can be achieved through several mechanistic routes, with transition metal-catalyzed and nucleophilic aromatic substitution pathways being the most prominent.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient methods for forming C-O bonds. researchgate.net The two most significant methods for diaryl ether synthesis are the Copper-catalyzed Ullmann condensation and the Palladium-catalyzed Buchwald-Hartwig amination, which has been adapted for etherification. researchgate.net

Copper-Catalyzed Ullmann Condensation: The classical Ullmann reaction involves the coupling of an aryl halide with a phenol (B47542) in the presence of a stoichiometric amount of copper at high temperatures. Modern variations use catalytic amounts of copper, often with ligands to stabilize the catalyst and improve efficiency. The catalytic cycle is generally believed to proceed through the following steps:

Oxidative Addition: A Cu(I) species reacts with the aryl halide (e.g., 1-fluoro-4-iodobenzene) to form a Cu(III)-aryl intermediate.

Coordination: A phenoxide (e.g., sodium 2-methylphenoxide) coordinates to the copper center.

Reductive Elimination: The C-O bond is formed through reductive elimination from the Cu(III) center, regenerating the active Cu(I) catalyst and yielding the diaryl ether product.

Palladium-Catalyzed Buchwald-Hartwig Etherification: This method offers a powerful alternative, often proceeding under milder conditions with a broader substrate scope. acs.org The catalytic cycle, analogous to the more common C-N coupling, involves a Pd(0)/Pd(II) cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (or pseudohalide) bond, forming a Pd(II)-aryl complex.

Ligand Exchange: The phenoxide displaces a ligand on the palladium complex.

Reductive Elimination: The final C-O bond is formed via reductive elimination, releasing the diaryl ether and regenerating the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is critical for the success of this step. colab.ws

Table 1: Comparison of Common Transition Metal-Catalyzed C-O Coupling Reactions

| Feature | Ullmann Condensation | Buchwald-Hartwig Etherification |

|---|---|---|

| Metal Catalyst | Copper (Cu) | Palladium (Pd) |

| Typical Oxidation States | Cu(I) / Cu(III) | Pd(0) / Pd(II) |

| Common Reactants | Aryl Halide + Phenol | Aryl Halide/Triflate + Phenol |

| Key Step | Reductive elimination from Cu(III) | Reductive elimination from Pd(II) |

| Reaction Conditions | Often requires high temperatures | Generally milder conditions |

| Ligand Requirement | Often beneficial but not always required | Crucial for catalytic activity (e.g., phosphines) colab.ws |

While ionic mechanisms involving transition metals or nucleophilic attack are dominant, radical pathways can also contribute to diaryl ether synthesis, though they are less commonly employed for targeted synthesis. Such pathways could be initiated by high temperatures, light (photochemical reactions), or specific radical initiators. For instance, a related process is the Myers-Saito cyclization, where an enyne allene (B1206475) undergoes a thermal, radical-mediated cyclization to form an aromatic biradical, which can then be trapped. pkusz.edu.cn While this reaction builds the aromatic ring itself, it highlights the potential for radical mechanisms to operate in arene chemistry. A hypothetical radical pathway for diaryl ether formation could involve the homolytic cleavage of a C-X bond on one aryl ring and an O-H bond on the phenol, followed by radical combination. However, these pathways are typically less selective and can lead to a mixture of products.

Nucleophilic Aromatic Substitution (SNAr) is a fundamental mechanism for forming bonds to an aromatic ring, including the C-O bond in diaryl ethers. masterorganicchemistry.com This reaction occurs when a nucleophile attacks an electron-poor aromatic ring that possesses a good leaving group. masterorganicchemistry.com The formation of (4-Fluorophenyl)(2-methylphenyl) ether from 1,4-difluorobenzene (B165170) and 2-methylphenol would proceed via this mechanism. For decades, the SNAr reaction was exclusively described by a two-step, stepwise mechanism. However, recent evidence has established that a concerted mechanism is also possible and, in many cases, preferred. nih.govresearchgate.net

Stepwise SNAr Mechanism: The traditional pathway involves two distinct steps and the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov

Addition: The nucleophile (e.g., 2-methylphenoxide) attacks the carbon atom bearing the leaving group (fluorine). This is typically the rate-determining step and results in the formation of the negatively charged Meisenheimer intermediate. The negative charge is stabilized by electron-withdrawing groups at the ortho and/or para positions. masterorganicchemistry.com

Elimination: The leaving group departs, restoring the aromaticity of the ring to yield the final product.

Concerted SNAr (cSNAr) Mechanism: Increasing experimental and computational evidence supports a concerted mechanism for many SNAr reactions. researchgate.net In a cSNAr pathway, the attack of the nucleophile and the departure of the leaving group occur in a single step through a single transition state, without forming a discrete intermediate. nih.govstackexchange.com

Kinetic isotope effect studies have been crucial in demonstrating this mechanism. For example, a primary ¹⁶O/¹⁸O kinetic isotope effect observed in related fluorination reactions indicates that C-O bond cleavage occurs in the rate-determining step, which is inconsistent with the traditional stepwise mechanism where C-F bond formation is rate-limiting. stackexchange.comscispace.com

Concerted mechanisms are not limited to highly electron-poor arenes and can be the operative pathway even on less activated systems. nih.govscispace.com For reactions involving leaving groups like chloride and bromide, concerted pathways are common, whereas the stronger C-F bond can favor a stepwise process, especially with strong activating groups on the ring. stackexchange.com

Table 2: Comparison of Stepwise and Concerted SNAr Mechanisms

| Feature | Stepwise SNAr | Concerted SNAr (cSNAr) |

|---|---|---|

| Reaction Coordinate | Two steps with a stable intermediate | Single step with one transition state |

| Key Intermediate | Meisenheimer Complex nih.gov | None |

| Activation Requirement | Favored by strong electron-withdrawing groups (e.g., -NO₂) masterorganicchemistry.com | Activating groups not mandatory researchgate.net |

| Rate-Determining Step | Formation of the intermediate (nucleophilic attack) masterorganicchemistry.com | The single concerted step |

| Evidence | Isolation/observation of Meisenheimer intermediates | Kinetic Isotope Effects (KIEs), computational studies stackexchange.comscispace.com |

Reactivity Studies of the Ether Linkage

The diaryl ether linkage is known for its exceptional chemical stability, which is a defining characteristic of this functional group.

The C(aryl)-O-C(aryl) bond in diaryl ethers is significantly stronger and more inert than the C(alkyl)-O-C(aryl) or C(alkyl)-O-C(alkyl) bonds found in other ethers.

Resistance to Acidic Cleavage: Diaryl ethers are generally not cleaved by strong acids like HBr or HI. libretexts.org This is because the reaction would require nucleophilic attack on an sp²-hybridized carbon of the aromatic ring, which is an unfavorable process. libretexts.org

Contrast with Alkyl Aryl Ethers: In contrast, alkyl aryl ethers can be cleaved by strong acids. The reaction proceeds via protonation of the ether oxygen, followed by either an SN1 or SN2 reaction. Invariably, the products are a phenol and an alkyl halide, as the Ar-O bond remains intact. libretexts.orgvaia.com For example, cleavage of tert-butyl phenyl ether proceeds rapidly via an SN1 mechanism, while anisole (B1667542) (methyl phenyl ether) cleaves via a slower SN2 pathway. vaia.com

In the context of this compound, the term "demethylation" would refer to the cleavage of the bond between the oxygen and the 2-methylphenyl ring. Given the stability of the diaryl ether linkage, this reaction is not readily achieved under standard ether cleavage conditions. It would require harsh conditions, often involving organometallic reagents or strong reducing agents that are capable of activating the inert C-O bond.

Given the high stability of the diaryl ether bond, chemical transformations on this compound are much more likely to occur at other positions on the molecule. Chemoselectivity—the preferential reaction of one functional group or position over another—is therefore a key consideration.

Ring Functionalization: Reactions such as electrophilic aromatic substitution (nitration, halogenation, Friedel-Crafts reactions) would occur on one of the two aromatic rings. The position of the attack would be directed by the combined electronic effects of the ether oxygen (activating, ortho/para-directing) and the existing substituents (fluorine: deactivating, ortho/para-directing; methyl: activating, ortho/para-directing).

Selective Bond Activation: Advanced catalytic methods can achieve selective functionalization. For instance, ligand-controlled catalysis can differentiate between various reactive sites. acs.org A catalyst system could be designed to selectively functionalize a C-H bond on one of the rings or potentially activate the C-F bond without cleaving the ether linkage. rsc.org The development of reactions that can selectively cleave or functionalize one C-O bond in the presence of others is an ongoing area of research, often relying on directing groups or specialized catalysts to overcome the inherent stability of the bond.

Aromatic Electrophilic and Nucleophilic Substitution on the Aryl Rings

Influence of Fluorine and Methyl Substituents on Ring Activation/Deactivation

The susceptibility of an aromatic ring to electrophilic attack is determined by its electron density. Electron-donating groups (EDGs) increase the nucleophilicity of the ring, thus activating it towards electrophiles, while electron-withdrawing groups (EWGs) decrease electron density, deactivating the ring. libretexts.org

In this compound, the two aromatic rings exhibit different levels of activation.

The 2-Methylphenyl Ring: This ring is influenced by two activating groups: the ether oxygen and the methyl group.

Ether Linkage (-OAr): The oxygen atom acts as a strong activating group. While it is electronegative and exerts an electron-withdrawing inductive effect, its non-bonding electrons can be donated to the aromatic ring via resonance. This resonance effect is dominant, significantly increasing the electron density of the ring, particularly at the ortho and para positions. lkouniv.ac.in

Methyl Group (-CH₃): The methyl group is a weak activating group. It donates electron density primarily through an inductive effect and hyperconjugation. oneonta.eduyoutube.com The combined effect of the strongly activating ether linkage and the weakly activating methyl group makes the 2-methylphenyl ring highly nucleophilic and activated towards electrophilic substitution.

The 4-Fluorophenyl Ring: This ring is subject to competing effects from the ether oxygen and the fluorine atom.

Ether Linkage (-OAr): As with the other ring, the ether oxygen is a powerful activating group due to resonance.

For nucleophilic aromatic substitution (SNAr) , the requirements are reversed. The reaction is facilitated by electron-withdrawing groups that can stabilize the negative charge of the intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org Therefore, the 4-fluorophenyl ring, being more electron-poor due to the influence of the fluorine atom, is the site for potential nucleophilic attack. The fluorine atom itself serves as a good leaving group in SNAr reactions, a reactivity enhanced by its strong inductive electron withdrawal which stabilizes the transition state. masterorganicchemistry.comstackexchange.com

Interactive Data Table: Substituent Effects on Aryl Rings

| Aryl Ring | Substituent | Electronic Effect | Influence on Ring | Reactivity towards Electrophilic Substitution |

|---|---|---|---|---|

| 2-Methylphenyl | Ether (-OAr) | +R > -I (Strong Resonance Donor) | Activating | Strongly Activated |

| Methyl (-CH₃) | +I (Weak Inductive Donor) | Activating | ||

| 4-Fluorophenyl | Ether (-OAr) | +R > -I (Strong Resonance Donor) | Activating | Weakly Activated / Deactivated (relative to 2-methylphenyl ring) |

| Fluorine (-F) | -I > +R (Strong Inductive Withdrawer) | Deactivating |

Regioselectivity in Substitution Reactions

The position of substitution on each ring is directed by the existing substituents.

Electrophilic Substitution: In electrophilic aromatic substitution, activating groups are typically ortho, para-directors because they donate electron density to these positions, stabilizing the carbocation intermediate (arenium ion). youtube.comlibretexts.org

On the 2-Methylphenyl Ring: Both the ether oxygen and the methyl group are ortho, para-directors. The ether group at position 1 directs incoming electrophiles to positions 2 (occupied by methyl), 4, and 6. The methyl group at position 2 directs to positions 3 (meta to the ether) and 5 (meta to the ether). The powerful ortho, para-directing ability of the ether oxygen is the dominant influence. Therefore, electrophilic attack is most likely to occur at position 4 (para to the ether) and position 6 (ortho to the ether). Steric hindrance from the adjacent 2-methyl group may disfavor attack at position 6 to some extent, potentially making position 4 the major site of substitution.

On the 4-Fluorophenyl Ring: The ether oxygen at position 1 and the fluorine atom at position 4 are both ortho, para-directors. The ether directs incoming electrophiles to positions 2 and 6 (ortho), as the para position is blocked. The fluorine atom directs to positions 3 and 5 (ortho to the fluorine, meta to the ether). Since the ether linkage is a much stronger activating and directing group than fluorine, substitution will be overwhelmingly directed to the positions ortho to the ether (positions 2 and 6).

Nucleophilic Aromatic Substitution (SNAr): This reaction requires an electron-withdrawing group and a good leaving group. libretexts.org The reaction proceeds via an addition-elimination mechanism. libretexts.org

The 4-fluorophenyl ring is the only viable site for a typical SNAr reaction on this compound. The fluorine atom is a suitable leaving group, and its strong electron-withdrawing nature activates the ring for nucleophilic attack. masterorganicchemistry.comstackexchange.com Nucleophilic attack will occur at the carbon bearing the fluorine atom (position 4), leading to the displacement of the fluoride (B91410) ion. The presence of other electron-withdrawing groups ortho or para to the leaving group would further accelerate the reaction, but in this case, the activation is provided solely by the fluorine itself. masterorganicchemistry.comlibretexts.org

Oxidative and Reductive Transformations of Substituted Diaryl Ethers

The diaryl ether linkage, while robust, can be cleaved under specific oxidative or reductive conditions. The substitution pattern on the aryl rings can significantly influence the selectivity and efficiency of these transformations. The high dissociation energies of diaryl ether C–O bonds make their cleavage challenging. rsc.org

Oxidative Transformations

Oxidative cleavage of diaryl ethers often involves the formation of more valuable chemical precursors, such as phenols and quinones. acs.orgnih.gov Several methods have been developed to achieve this transformation.

Anodic Oxidation: Electrochemical methods can selectively cleave the C–O bond in diaryl ethers. acs.org The reaction typically proceeds by oxidation of the more electron-rich aromatic ring. acs.org For this compound, the 2-methylphenyl ring is more electron-rich due to the combined activating effects of the ether and methyl groups. Anodic oxidation would likely lead to the formation of a gem-diol on this ring, which would then hydrolyze, cleaving the ether bond to yield 4-fluorophenol (B42351) and a derivative of 2-methyl-1,2-benzoquinone. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis provides a method for C–O bond cleavage at room temperature. nih.gov This process can involve an electrophilic attack of a generated radical on the more electron-rich aryl ring, leading to acidolysis and subsequent hydrolysis to yield two phenol molecules. nih.gov

Enzymatic Oxidation: Fungal peroxygenases can catalyze the H₂O₂-dependent cleavage of various ethers. nih.gov The mechanism is thought to involve hydrogen abstraction and oxygen rebound, forming a hemiacetal that subsequently hydrolyzes. This process would likely target the methyl group or the aromatic rings, potentially leading to hydroxylation or cleavage.

Reductive Transformations

Reductive cleavage of diaryl ethers typically yields the corresponding arenes and phenols. This is a key reaction in the depolymerization of lignin (B12514952), which is rich in diaryl ether linkages. researchgate.netnih.gov

Transition-Metal-Free Reduction: A combination of a silane, such as triethylsilane (Et₃SiH), and a base like potassium tert-butoxide (KOtBu), can effectively cleave the C-O bond of diaryl ethers without the need for a transition metal. researchgate.net This method has been shown to reduce diphenyl ether to benzene (B151609) and phenol. researchgate.net The regioselectivity in unsymmetrical ethers can be influenced by the electronic nature of the substituents.

Electrocatalytic Hydrogenolysis (ECH): Using a skeletal nickel cathode, diaryl ethers can undergo direct C-O cleavage without prior saturation of the benzene rings. nih.gov In studies with substituted aryl phenyl ethers, cleavage selectivity was found to be highly dependent on the substituent's position. For meta- and para-substituted ethers, cleavage typically produces the substituted benzene and phenol. nih.gov For this compound, this would suggest potential cleavage to form either 4-fluorophenol and toluene (B28343) or 2-methylphenol and fluorobenzene. The precise outcome would depend on the specific binding mechanism to the catalyst surface.

Interactive Data Table: Potential Transformations of this compound

| Transformation Type | Method | General Conditions | Likely Products | Reference |

|---|---|---|---|---|

| Oxidative Cleavage | Anodic Oxidation | Carbon electrode, +1.1 V | 4-Fluorophenol and 2-methyl-1,2-benzoquinone derivative | acs.org |

| Photoredox Catalysis | Visible light, photocatalyst (e.g., acridinium), acid | 4-Fluorophenol and 2-Methylphenol | nih.gov | |

| Reductive Cleavage | Transition-Metal-Free | Triethylsilane, KOtBu | 4-Fluorophenol + Toluene OR 2-Methylphenol + Fluorobenzene | researchgate.net |

| Electrocatalytic Hydrogenolysis | Skeletal Ni cathode, aqueous medium | 4-Fluorophenol + Toluene OR 2-Methylphenol + Fluorobenzene | nih.gov |

Computational and Theoretical Studies of 4 Fluorophenyl 2 Methylphenyl Ether

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (4-Fluorophenyl)(2-methylphenyl) ether, these calculations reveal how the interplay of its substituent groups, a fluorine atom and a methyl group, influences its electronic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. lumenlearning.com It is particularly effective in determining the optimized molecular geometry and predicting the relative stability of different conformations. DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to model the structure of this compound. bohrium.comresearchgate.net

These calculations would likely show that the molecule adopts a non-planar geometry to minimize steric hindrance between the two aromatic rings. The bond lengths and angles would be influenced by the electronic effects of the substituents. For instance, the C-F bond is expected to be short and strong, while the C-O-C ether linkage will exhibit a bond angle characteristic of diaryl ethers, typically around 120 degrees. The stability of the molecule can be assessed by its total electronic energy, with lower energy values indicating a more stable structure. Studies on similar polybrominated diphenyl ethers have shown that the electronic properties are highly dependent on the substitution pattern. nih.gov

Table 1: Representative Calculated Geometrical Parameters for Substituted Diphenyl Ethers

| Parameter | Typical Value |

| C-O-C Bond Angle | 118-124° |

| Phenyl Ring Dihedral Angle | 40-60° |

| C-F Bond Length | ~1.35 Å |

| C-O Bond Length | ~1.40 Å |

Note: The values in this table are representative and the actual calculated values for this compound may vary.

Electrostatic Potential Surface Analysis for Reactivity Prediction

The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. uni-muenchen.deresearchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. acs.org

For this compound, an MEP analysis would likely show a region of high negative potential around the oxygen atom of the ether linkage due to its lone pairs of electrons. The fluorine atom, being highly electronegative, would also contribute to a negative potential region on the fluorophenyl ring. Conversely, the hydrogen atoms of the methyl group and the aromatic rings would exhibit positive potential. This information is crucial for understanding how the molecule interacts with other chemical species. Studies on other substituted benzenes have demonstrated significant variations in the MEP surface depending on the nature of the substituent. dtic.mil

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of a molecule, or its conformation, is critical to its function and properties. For flexible molecules like diaryl ethers, conformational analysis helps to identify the most stable arrangements of the atoms in space.

Torsional Barriers and Rotational Isomers of Substituted Biphenyl Ethers

Substituted diphenyl ethers can exist as various rotational isomers, or rotamers, due to rotation around the C-O bonds. The energy differences between these conformers and the energy barriers to rotation are known as torsional barriers. libretexts.org The study of these barriers provides insight into the flexibility of the molecule.

In this compound, the presence of the methyl group in the ortho position of one of the phenyl rings introduces significant steric hindrance. This steric clash will likely result in a higher rotational barrier compared to unsubstituted diphenyl ether. Conformational analysis of similar molecules, such as 2-methylbutane, reveals that staggered conformations are generally more stable than eclipsed ones. oregonstate.eduyoutube.com The most stable conformer of this compound is expected to be one where the two phenyl rings are twisted out of plane to minimize the repulsion between the ortho-methyl group and the other phenyl ring.

Non-Covalent Interactions (e.g., F-π interactions, steric hindrance)

Steric Hindrance: As mentioned, the primary non-covalent interaction influencing the conformation is the steric repulsion between the ortho-methyl group and the adjacent phenyl ring. This repulsive force dictates the preferred dihedral angle between the two rings.

F-π Interactions: A potential, albeit weaker, non-covalent interaction is the F-π interaction. This is an attractive interaction that can occur between the electron-rich fluorine atom and the π-system of the adjacent aromatic ring. Computational studies on other fluorinated aromatic compounds have explored the nature of such interactions. researchgate.net The presence of this interaction could slightly stabilize certain conformations.

Spectroscopic Property Prediction through Computational Methods

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

DFT calculations can be employed to predict the infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound. The calculated vibrational frequencies in the IR spectrum correspond to the different vibrational modes of the molecule, such as the C-O-C stretching and the aromatic C-H bending. researchgate.net Similarly, the chemical shifts in the NMR spectrum can be calculated, providing information about the electronic environment of each nucleus (e.g., ¹H, ¹³C, ¹⁹F). bohrium.com

For this compound, the predicted ¹⁹F NMR spectrum would show a characteristic signal for the fluorine atom, with its chemical shift influenced by the electronic environment of the fluorophenyl ring. The ¹H and ¹³C NMR spectra would display distinct signals for the methyl group and the aromatic protons and carbons, with their positions affected by the through-space and through-bond effects of the substituents. Comparing these predicted spectra with experimental data is a powerful way to confirm the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Predicted Feature |

| IR | C-O-C asymmetric stretch: ~1240 cm⁻¹ |

| C-F stretch: ~1220 cm⁻¹ | |

| ¹³C NMR | C-F carbon: ~160 ppm |

| Methyl carbon: ~16 ppm | |

| ¹H NMR | Methyl protons: ~2.2 ppm |

| Aromatic protons: 6.8 - 7.4 ppm |

Note: These are illustrative values based on typical ranges for similar functional groups. Actual experimental and more precise computational values may differ.

Vibrational Frequency Calculations (IR, Raman)

Computational methods, particularly those based on Density Functional Theory (DFT), are standard tools for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govtandfonline.com These calculations determine the normal modes of vibration, which correspond to the distinct ways a molecule can vibrate, and their associated frequencies. nih.gov

A typical computational approach involves first optimizing the molecular geometry of this compound to find its lowest energy conformation. Following this, a Hessian matrix (a matrix of second derivatives of the energy with respect to atomic coordinates) is calculated. Diagonalizing this matrix yields the vibrational frequencies and the corresponding atomic displacement vectors for each mode. tandfonline.com The results are usually presented in wavenumbers (cm⁻¹) and can be directly compared to experimental IR and Raman spectra. The calculated intensities of the peaks also help in interpreting experimental data.

For a molecule like this compound, these calculations would identify characteristic vibrational modes, such as:

C-H stretching vibrations in the aromatic rings and the methyl group.

C-O-C ether linkage stretching and bending modes.

C-F bond stretching on the fluorophenyl ring.

Ring breathing modes of the two aromatic systems.

While no specific data table exists for this compound in the literature, a hypothetical table of calculated frequencies would appear as follows, aiding in the assignment of experimental spectral bands.

Hypothetical Data Table: Calculated Vibrational Frequencies This table is for illustrative purposes only, as specific data for this compound is not available in the surveyed literature.

| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| [Value] | [Value] | Aromatic C-H stretch |

| [Value] | [Value] | Methyl C-H stretch |

| [Value] | [Value] | C-O-C asymmetric stretch |

| [Value] | [Value] | C-F stretch |

| [Value] | [Value] | Aromatic C=C stretch |

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational chemistry offers powerful methods for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.), which can be invaluable for assigning signals in experimental spectra and confirming chemical structures. mdpi.compnnl.gov

The prediction of NMR chemical shifts is commonly performed using DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. pnnl.gov The process involves calculating the magnetic shielding tensor for each nucleus in the molecule. The chemical shift is then determined by comparing the calculated isotropic shielding value of a nucleus in the molecule to the shielding value of a nucleus in a standard reference compound, such as tetramethylsilane (B1202638) (TMS). liverpool.ac.uk Recent advancements also incorporate machine learning models trained on large datasets of experimental and calculated shifts to improve prediction accuracy. mdpi.comnih.gov

For this compound, these calculations would predict:

¹H chemical shifts for the protons on both aromatic rings and the methyl group.

¹³C chemical shifts for all carbon atoms, including the ether-linked carbons and the substituted positions.

The ¹⁹F chemical shift, which is particularly sensitive to the electronic environment.

Such predictions would help resolve ambiguities in spectral assignment, especially for the closely spaced aromatic proton signals.

Hypothetical Data Table: Predicted NMR Chemical Shifts (ppm) This table is for illustrative purposes only, as specific data for this compound is not available in the surveyed literature.

| Atom | Predicted Chemical Shift (ppm) |

| H (ortho to -OCH₃) | [Value] |

| H (meta to -OCH₃) | [Value] |

| H (ortho to -F) | [Value] |

| H (meta to -F) | [Value] |

| C (C-O) | [Value] |

| C (C-F) | [Value] |

| F | [Value] |

UV-Vis Absorption and Emission Spectrum Calculations

Theoretical calculations can predict the electronic absorption and emission spectra (UV-Vis) of molecules, providing insight into their electronic structure and photophysical properties. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the energies of electronic excited states.

The calculation predicts the vertical excitation energies, which correspond to transitions from the ground electronic state to various excited states. These energies are typically converted to wavelengths (in nanometers) and presented alongside the oscillator strength, a measure of the transition's probability, which correlates with the intensity of the absorption band. acs.org Analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO) helps characterize them as π → π* or n → π* transitions. tandfonline.com

For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λ_max) and the molar absorptivity, helping to understand its color and photostability.

Hypothetical Data Table: Calculated UV-Vis Absorption This table is for illustrative purposes only, as specific data for this compound is not available in the surveyed literature.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | [Value] | [Value] | HOMO → LUMO |

| S₀ → S₂ | [Value] | [Value] | HOMO-1 → LUMO |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a crucial tool for investigating the detailed mechanisms of chemical reactions, such as those used to synthesize diaryl ethers. jsynthchem.comorganic-chemistry.org These methods allow for the characterization of transient species like transition states and intermediates that are difficult or impossible to observe experimentally.

Transition State Characterization and Activation Energy Calculations

The synthesis of diaryl ethers can proceed through mechanisms like nucleophilic aromatic substitution (S_NAr) or transition-metal-catalyzed processes (e.g., Ullmann or Buchwald-Hartwig couplings). researchgate.netorganic-chemistry.orgbeilstein-journals.org Computational modeling can map the potential energy surface of a proposed reaction pathway.

This involves locating the structures of reactants, products, any intermediates, and, most importantly, the transition states that connect them. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-making and bond-breaking processes. nih.gov Vibrational frequency calculations are performed on the located transition state structure; a true transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state defines the activation energy (E_a), a key determinant of the reaction rate. nih.gov

For a reaction forming this compound, these calculations would help determine the most likely synthetic pathway by comparing the activation energies of different proposed mechanisms.

Hypothetical Data Table: Calculated Activation Energies This table is for illustrative purposes only, as specific data for this compound is not available in the surveyed literature.

| Reaction Pathway | Transition State Structure | Imaginary Frequency (cm⁻¹) | Activation Energy (kcal/mol) |

| S_NAr | [Description or ID] | [Value] | [Value] |

| Cu-catalyzed Ullmann | [Description or ID] | [Value] | [Value] |

Solvent Effects and Catalytic Cycle Modeling

The environment in which a reaction occurs, particularly the solvent and any catalysts, can profoundly influence its outcome. springernature.comnih.gov Computational models can account for these factors.

Solvent Effects: Solvation can be modeled using either implicit or explicit models. springernature.comnih.gov Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. nih.gov Explicit models involve including a number of individual solvent molecules in the calculation, providing a more detailed, atomistic picture of solute-solvent interactions, such as hydrogen bonding, at a higher computational cost. springernature.comnih.gov Modeling the synthesis of this compound in different solvents (e.g., DMSO, DMF, toluene) would help explain experimental observations regarding reaction rates and yields. jsynthchem.comnih.gov

Catalytic Cycle Modeling: For catalyzed reactions, such as the Ullmann coupling, computational chemistry can be used to model the entire catalytic cycle. nih.govnih.gov This involves calculating the structures and energies of all intermediates and transition states in the cycle, including oxidative addition, ligand exchange, and reductive elimination steps. nih.gov Such studies can elucidate the role of the catalyst and ligands, explain their efficiency, and guide the development of improved catalytic systems for the synthesis of diaryl ethers. beilstein-journals.org

Advanced Spectroscopic and Analytical Research on 4 Fluorophenyl 2 Methylphenyl Ether

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For (4-Fluorophenyl)(2-methylphenyl) ether, a suite of NMR experiments would be required for a complete structural assignment and purity assessment.

¹H and ¹³C NMR for Structural Assignment and Purity

The ¹H NMR spectrum would provide information on the number of different types of protons and their immediate electronic environment. The aromatic region would be expected to show complex splitting patterns corresponding to the protons on the two phenyl rings. The methyl group on the tolyl ring would appear as a singlet in the aliphatic region of the spectrum. Integration of the signals would confirm the ratio of protons in the molecule.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon atoms. The chemical shifts of the carbon atoms would indicate their hybridization and whether they are bonded to electronegative atoms like fluorine or oxygen. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF).

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on estimations from similar structures.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Methyl Protons | ~2.2 | ~16 |

| Aromatic Protons | 6.8 - 7.4 | 115 - 160 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the signals in the ¹H and ¹³C NMR spectra, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, helping to trace the proton networks within the two aromatic rings. stackexchange.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their attached protons. libretexts.orgyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away. libretexts.orgyoutube.com This would be crucial for establishing the connectivity across the ether linkage and confirming the relative positions of the substituents on both rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space correlations between protons that are in close proximity, providing information about the spatial arrangement of the two aromatic rings relative to each other. stackexchange.com

Fluorine-19 NMR for Elucidating Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for fluorine-containing compounds. rsc.org A ¹⁹F NMR spectrum of this compound would show a single signal for the fluorine atom, and its chemical shift would be indicative of the electronic environment of the fluorophenyl group. Coupling between the fluorine atom and the adjacent protons on the same ring would also be observed.

Mass Spectrometry for Molecular Structure and Fragmentation Studies

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of the compound, confirming that it corresponds to C₁₃H₁₁FO.

Fragmentation Pathway Analysis (EI, ESI-MS/MS)

In electron ionization (EI) or electrospray ionization tandem mass spectrometry (ESI-MS/MS), the molecule is fragmented, and the masses of the resulting fragments are measured. Analysis of these fragmentation patterns can provide valuable structural information. For this compound, characteristic fragmentation would likely involve cleavage of the ether bond, leading to fragments corresponding to the 4-fluorophenoxy and tolyl moieties. The fragmentation pathways of ethers are well-documented and typically involve alpha-cleavage or cleavage of the C-O bond. libretexts.orgyoutube.com

A hypothetical fragmentation data table is presented below.

| Fragment m/z | Possible Fragment Structure |

| 202 | [C₁₃H₁₁FO]⁺ (Molecular Ion) |

| 109 | [C₇H₇O]⁺ (Tolyl-O fragment) |

| 91 | [C₇H₇]⁺ (Tolyl fragment) |

| 95 | [C₆H₄F]⁺ (Fluorophenyl fragment) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. For this compound, these methods are instrumental in confirming the presence of the ether linkage and the specific substitution patterns on the two aromatic rings.

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its core structure: an aryl ether with a fluorinated phenyl group and a methylated phenyl group.

As an aromatic ether, the most diagnostic feature is the C-O-C stretching vibrations. Aryl ethers typically display two prominent stretching bands due to asymmetric and symmetric vibrations of the ether linkage. spectroscopyonline.comyoutube.comlibretexts.orgquimicaorganica.org The asymmetric C-O-C stretch is expected to produce a strong absorption in the 1300–1200 cm⁻¹ region, while the symmetric stretch appears near 1050–1010 cm⁻¹. spectroscopyonline.comfiveable.me

The spectra also reveal features of the substituted aryl groups. Aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. youtube.com The substitution pattern on the benzene (B151609) rings influences the out-of-plane C-H bending vibrations, which are strong and appear in the 900–650 cm⁻¹ range. davuniversity.orgyoutube.com Specifically, the 1,4-disubstituted (para) fluorophenyl ring and the 1,2-disubstituted (ortho) methylphenyl ring will give rise to characteristic bands in this region. youtube.com The presence of the C-F bond introduces a strong stretching vibration, typically found in the 1250-1000 cm⁻¹ range, which may overlap with other absorptions. The methyl group's C-H stretching and bending vibrations are also expected.

A summary of the expected key vibrational frequencies for this compound is presented below.

| Vibration Type | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric Stretch | Aryl C-O-C | 1300–1200 |

| Symmetric Stretch | Aryl C-O-C | 1050–1010 |

| Stretch | Aromatic C-H | 3100–3000 |

| Stretch | C-F | 1250–1000 |

| In-plane Bend | Aromatic C=C | 1650–1400 |

| Out-of-plane Bend | Substituted Aryl C-H | 900–650 |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, the principles of crystal engineering allow for prediction of the likely intermolecular interactions that govern its solid-state packing. The presence of a fluorine atom and aromatic rings suggests that several types of weak interactions would be significant.

Chromatographic Methodologies in Research

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, both for assessing its purity and for monitoring its formation during synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile organic compounds like diaryl ethers. For this compound, a reversed-phase HPLC method would be highly effective. In this setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Detection is commonly achieved using a Diode-Array Detector (DAD), which can provide UV-Vis spectra of the eluting peaks, aiding in their identification. publisso.dersc.org This method allows for the precise quantification of the target compound and the detection of any byproducts or starting materials, making it invaluable for quality control.

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | Diode-Array Detector (DAD) |

| Injection Volume | 10 µL |

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for analyzing volatile and semi-volatile compounds. It is well-suited for monitoring the progress of the synthesis of this compound and for analyzing the final product.

In a typical GC analysis, a small sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. restek.com A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) provides structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios, allowing for definitive identification of the product. researchgate.net This makes GC-MS an ideal method for confirming the identity of the synthesized ether and identifying any volatile impurities.

| Parameter | Typical Condition |

| Column | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature ramp (e.g., 100 °C to 280 °C) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Application Research of 4 Fluorophenyl 2 Methylphenyl Ether and Its Derivatives Non Biological

Intermediates in Complex Organic Synthesis

The utility of a molecule as an intermediate in organic synthesis is determined by its reactivity and the functional groups it possesses. The structure of (4-Fluorophenyl)(2-methylphenyl) ether, featuring a fluoro-substituent and a methyl group on different aromatic rings connected by an ether linkage, suggests potential for further chemical transformations.

Building Blocks for Polycyclic Aromatic Compounds

Polycyclic Aromatic Hydrocarbons (PAHs) and their derivatives are of great interest due to their applications in organic electronics and materials science. rsc.orgrsc.orgdigitellinc.comnih.gov The synthesis of these complex structures often relies on the use of functionalized aromatic precursors.

While no specific examples of this compound being used to synthesize polycyclic aromatic compounds have been documented in the searched literature, its structure presents theoretical possibilities. The presence of the fluorine and methyl groups offers sites for various coupling reactions or cyclization strategies, which are common methods for constructing larger aromatic systems. rsc.orgoup.com For instance, the methyl group could potentially be functionalized to participate in intramolecular cyclization reactions.

Precursors for Specialized Reagents

The development of specialized reagents is crucial for advancing chemical synthesis. The electronic properties of this compound, influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group, could in theory be harnessed to create novel reagents.

No specific reagents derived from this compound are reported in the available literature. However, molecules with similar functionalities can sometimes be converted into organometallic reagents or ligands for catalysis, although this remains a hypothetical application for this specific ether.

Materials Science Research

The incorporation of fluorine atoms into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. rsc.orgrsc.org Diaryl ethers are a fundamental component of several classes of high-performance polymers. acs.org

Precursors for High-Performance Polymers (e.g., Poly(aryl ether sulfone)s)

Poly(aryl ether sulfone)s (PAES) are a class of engineering thermoplastics known for their excellent thermal and mechanical properties. acs.org Their synthesis typically involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalide monomer, often containing sulfone groups. acs.org

There is no specific evidence in the searched literature of this compound being used as a monomer for the synthesis of poly(aryl ether sulfone)s. Theoretically, for this molecule to be a precursor, it would likely need to be further functionalized, for example, by introducing hydroxyl groups to act as a bisphenol equivalent. The general synthesis of fluorinated poly(aryl ethers) has been explored to achieve materials with low dielectric constants and good thermal stability. rsc.org

Table 1: Potential Monomers for Poly(aryl ether) Synthesis This table is for illustrative purposes and lists general types of monomers used in poly(aryl ether) synthesis.

| Monomer Type | Example Compound | Role in Polymerization |

| Dihalide Monomer | Bis(4-fluorophenyl) sulfone | Electrophilic component |

| Bisphenol Monomer | Bisphenol A | Nucleophilic component |

| Diaryl Ether Monomer | 4,4'-Dihydroxydiphenyl ether | Nucleophilic component |

Integration into Optoelectronic Materials (e.g., Blue-Light Emitting Polymers)

The field of organic optoelectronics continuously seeks new materials for devices like organic light-emitting diodes (OLEDs). The introduction of fluorine atoms into conjugated polymers can influence their electronic energy levels (HOMO/LUMO), which in turn affects their emission color and device performance. rsc.org

No research has been found that specifically incorporates this compound into blue-light emitting polymers. The development of such polymers often involves the polymerization of monomers that are themselves part of a larger conjugated system. rsc.org While fluorinated components are common in these materials, the specific contribution of this compound in this area has not been documented.

Research into Composites and Advanced Materials

The properties of advanced composites are highly dependent on the characteristics of the polymer matrix. The use of high-performance polymers, such as those derived from aryl ether monomers, can lead to composites with enhanced thermal stability and mechanical strength. mdpi.com

As there is no information on polymers derived from this compound, its application in composites and advanced materials remains speculative. The development of new polymer matrices is an active area of research, with a focus on creating materials with tailored properties for specific applications. mdpi.comresearchgate.net

Catalysis and Ligand Design Research

The molecular architecture of this compound, featuring two distinct aryl rings linked by an ether oxygen, presents intriguing possibilities for its application as a ligand in metal-catalyzed reactions. Diaryl ether scaffolds are prevalent in a number of effective ligands for cross-coupling reactions. cmu.edubeilstein-journals.org The electronic and steric properties of these ligands can be finely tuned by the substituents on the aromatic rings, which in turn influences the reactivity and selectivity of the metal catalyst. researchgate.net

The this compound molecule possesses a unique combination of substituents that could modulate its coordinating properties. The fluorine atom on one ring acts as a strong electron-withdrawing group, which can influence the electron density on the ether oxygen and the aromatic system. This electronic effect can impact the binding affinity of the ligand to a metal center. nih.govnih.gov The presence of fluorine can also introduce the potential for non-covalent interactions, such as fluorine-specific interactions, which can affect the geometry and stability of the resulting metal complex. uni-stuttgart.defu-berlin.de

Conversely, the methyl group on the other ring is electron-donating and provides steric bulk. The steric hindrance originating from the ortho-methyl group can create a specific pocket around the metal center, potentially influencing the regioselectivity and stereoselectivity of a catalyzed reaction. acs.org The interplay between the electron-withdrawing fluoro group and the electron-donating, sterically demanding methyl group could lead to unique catalytic activities.

While direct studies on the use of this compound as a ligand are not prominent in the current literature, the synthesis of various diaryl ethers for catalytic applications is a well-established field. researchgate.netorganic-chemistry.org The two primary methods for their synthesis are the Ullmann condensation and the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org These reactions themselves often employ sophisticated ligand systems to achieve high yields and broad substrate scope. beilstein-journals.orgorganic-chemistry.orgacs.org For instance, the Ullmann synthesis of diaryl ethers can be significantly accelerated by the use of N,N- and N,O-chelating ligands. beilstein-journals.org

The potential of this compound as a ligand could be explored in various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The electronic asymmetry of the molecule might be particularly advantageous in reactions where fine-tuning of the catalyst's electronic properties is crucial for achieving high efficiency and selectivity.

Table 1: Comparison of Synthetic Methodologies for Diaryl Ethers

| Reaction | Catalyst System | Typical Conditions | Advantages | Disadvantages | Citations |

| Ullmann Condensation | Copper-based (e.g., CuI, Cu₂O) | High temperatures (often >200°C), polar solvents | Cost-effective metal catalyst | Harsh reaction conditions, limited functional group tolerance | beilstein-journals.orgwikipedia.org |

| Buchwald-Hartwig Amination | Palladium-based with phosphine (B1218219) ligands | Milder temperatures, various bases | Broad substrate scope, high yields | Expensive catalyst and ligands, air-sensitive components | organic-chemistry.orgescholarship.org |

Environmental Research on Degradation and Transformation Pathways

Photolytic degradation is a key environmental process for many aromatic compounds. The susceptibility of a molecule to photolysis depends on its ability to absorb UV light and undergo subsequent chemical transformations. nih.gov For this compound, the aromatic rings are expected to absorb in the environmentally relevant UV spectrum.

The degradation could proceed through several pathways. One possibility is the cleavage of the ether bond, leading to the formation of 4-fluorophenol (B42351) and 2-methylphenol. Another potential pathway is the transformation of the substituents on the aromatic rings. The carbon-fluorine bond is generally resistant to photolytic cleavage; however, under certain conditions, particularly in the presence of photosensitizers, defluorination can occur. nih.govumn.edu Studies on other fluorinated aromatics have shown that the presence of electron-donating groups can influence the rate and products of photolysis. nih.govacs.org

The photolytic degradation of brominated diphenyl ethers (a structural analogue) has been shown to proceed via reductive debromination. researchgate.net By analogy, it is conceivable that under certain photolytic conditions, the C-F bond in this compound could undergo cleavage, although this is generally a less facile process than C-Br or C-Cl bond cleavage. The presence of other species in the environmental matrix, such as humic acids, can also influence the rate and pathway of photolytic degradation.

In environmental matrices such as soil and water, chemical degradation processes like hydrolysis and oxidation can contribute to the transformation of organic pollutants. The ether linkage in diaryl ethers is generally stable to hydrolysis under neutral pH conditions. nih.gov However, under strongly acidic or basic conditions, cleavage can occur. The fluorine substituent on the phenyl ring of this compound would likely increase the stability of the ether bond towards electrophilic attack.

Oxidative degradation, mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), is a significant pathway for the transformation of many aromatic compounds in the environment. nih.gov These radicals can attack the aromatic rings, leading to hydroxylation and eventual ring cleavage. The presence of the electron-donating methyl group could activate that ring towards oxidative attack, while the electron-withdrawing fluorine group would deactivate the other ring.

The biodegradation of highly fluorinated compounds is generally slow due to the inability of most microorganisms to cleave the C-F bond. nih.gov However, the non-fluorinated part of the molecule, the tolyl group, could potentially be a site for initial microbial attack. Studies on the microbial degradation of halogenated diaryl ethers have shown that some specialized strains can mineralize these compounds. nih.gov The initial steps often involve dioxygenase-catalyzed hydroxylation of the aromatic rings.

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Products | Environmental Significance | Citations |

| Photolysis | 4-Fluorophenol, 2-Methylphenol, Hydroxylated derivatives | Phenolic compounds can have their own toxicity profiles. | nih.govacs.org |

| Chemical Oxidation | Hydroxylated diaryl ethers, Ring-opened products | Increased water solubility, potential for further degradation. | nih.gov |

| Hydrolysis | 4-Fluorophenol, 2-Methylphenol | Generally slow under environmental conditions. | nih.gov |

| Biodegradation | Hydroxylated intermediates | Initial step towards potential mineralization. | nih.gov |

Future Research Directions and Unexplored Avenues for 4 Fluorophenyl 2 Methylphenyl Ether

Development of More Sustainable and Atom-Economical Synthetic Routes

Key areas of investigation include:

Advanced Catalytic Systems: The use of nano-sized metal catalysts, such as copper or palladium nanoparticles, has shown promise for C-O bond formation under milder, ligand-free conditions. acs.orgcollectionscanada.ca Further research could focus on developing highly active and recyclable nanocatalysts, potentially supported on materials like zeolites or magnetic nanoparticles, to simplify product purification and reduce catalyst waste. acs.org

Metal-Free Couplings: Developing metal-free protocols is a significant goal for sustainable chemistry. Methods using diaryliodonium salts have demonstrated high yields for diaryl ether synthesis at room temperature without a metal catalyst, a promising avenue for this specific compound. rsc.org

Photocatalysis: Visible-light-induced photocatalysis represents a frontier in green synthesis. Investigating photocatalytic routes for the C-O cross-coupling reaction to form (4-Fluorophenyl)(2-methylphenyl) ether could lead to processes that are driven by light at ambient temperatures, significantly reducing the energy input.

Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer better control over reaction parameters, improve safety, and allow for more efficient production. researchgate.net Developing a flow process for the synthesis of this diaryl ether, possibly integrating a fixed-bed catalyst, would be a significant step towards industrial-scale green production. researchgate.net

A comparative analysis of synthetic routes can be guided by established green chemistry metrics. nih.govrsc.orgacs.org

| Synthetic Strategy | Potential Advantages for Sustainability | Key Research Focus | Relevant Green Metrics |

|---|---|---|---|

| Nanocatalysis (e.g., CuNPs, PdNPs) | High surface-to-volume ratio, potentially milder conditions, ligand-free options, recyclability. acs.orgcollectionscanada.ca | Development of stable, easily separable, and reusable nanocatalysts. | E-Factor, Process Mass Intensity (PMI), Catalyst Lifecycle. acs.org |

| Metal-Free Synthesis (e.g., Diaryliodonium Salts) | Avoids transition metal contamination, often uses mild conditions. rsc.org | Expanding substrate scope and improving the synthesis of the hypervalent iodine reagents. | Atom Economy (AE), Reaction Mass Efficiency (RME). researchgate.net |

| Photocatalysis | Energy-efficient (uses visible light), ambient temperature reactions. | Identifying suitable photocatalysts and reaction conditions for C-O coupling. | Energy Consumption, E-Factor. |

| Continuous Flow Synthesis | Enhanced safety, better process control, easier scale-up, potential for catalyst reuse. researchgate.net | Designing efficient fixed-bed reactors and optimizing flow parameters. | Space-Time Yield, PMI. acs.org |

Exploration of Novel Reactivity and Unconventional Transformations

The reactivity of this compound is largely unexplored. Its structure contains multiple sites for potential functionalization, including the strong C-F bond, the C-H bonds on both aromatic rings, and the methyl group. Future research should aim to unlock this synthetic potential.

C-F Bond Activation: The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation a significant chemical challenge. nih.gov Research into iridium-catalyzed C-F activation or photocatalytic methods could transform the fluorine atom from a passive substituent into a reactive handle for further derivatization. nih.govnih.govchemrxiv.org This could allow for the introduction of new functional groups at the para-position of the fluorophenyl ring, opening pathways to novel molecular architectures.

Directed C-H Functionalization: The ether oxygen can act as a directing group in ortho-metalation reactions, facilitating the selective functionalization of the C-H bonds adjacent to the ether linkage. acs.orgbaranlab.orguwindsor.ca Specifically, this could enable regioselective introduction of substituents at the 3-position of the tolyl ring and the 3-position of the fluorophenyl ring, sites that are difficult to access through classical electrophilic aromatic substitution.

Benzylic Functionalization: The methyl group on the tolyl ring is a potential site for radical or oxidative functionalization, allowing for the introduction of a wide array of chemical moieties.

| Transformation Type | Target Site | Potential Reagents/Methods | Anticipated Outcome |

|---|---|---|---|

| C-F Bond Activation | C4'–F bond on the fluorophenyl ring | Transition-metal catalysis (e.g., Iridium, Nickel), Photocatalysis. nih.govresearchgate.netmdpi.com | Substitution of fluorine with other functional groups (e.g., aryl, alkyl, boryl). nih.gov |

| Directed Ortho-Metalation (DoM) | C3 position (ortho to ether on tolyl ring), C3' position (ortho to ether on fluorophenyl ring) | Organolithium bases (e.g., n-BuLi, s-BuLi) with subsequent electrophilic quench. baranlab.orguwindsor.ca | Regiospecific introduction of electrophiles (e.g., halogens, carbonyls, silyl (B83357) groups). |

| Late-Stage C-H Functionalization | Aromatic C-H bonds | Palladium-catalyzed electrophilic fluorination or borylation. nih.gov | Introduction of additional fluorine atoms or boronic esters for further coupling reactions. |

| Benzylic C-H Oxidation/Halogenation | Methyl group on the tolyl ring | Radical initiators (e.g., NBS, AIBN), Oxidizing agents. | Formation of benzyl (B1604629) bromide or benzoic acid derivatives for further synthesis. |

Advanced in situ Spectroscopic Monitoring of Reactions Involving the Compound

To optimize the synthesis and understand the mechanisms of the novel transformations of this compound, advanced in situ spectroscopic techniques are indispensable. Real-time monitoring provides detailed kinetic and mechanistic data that is unattainable through traditional offline analysis. chromatographyonline.comyoutube.com

FTIR and Raman Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR and Raman spectroscopy are powerful tools for monitoring the concentration of reactants, intermediates, and products in real-time. chemrxiv.orgchromatographyonline.com For the synthesis of this compound, these techniques could be used to track the consumption of the starting phenol (B47542) and aryl halide and the formation of the ether product during a copper-catalyzed C-O coupling reaction, providing insights into reaction kinetics and catalyst performance. youtube.comacs.orgnih.gov

NMR Spectroscopy: In situ NMR spectroscopy offers detailed structural information about species in the reaction mixture. chromatographyonline.com For this compound, in situ ¹⁹F NMR would be particularly valuable for monitoring any reaction involving the C-F bond, providing direct evidence of its activation and transformation.

| Spectroscopic Technique | Application in this compound Research | Type of Information Gained |

|---|---|---|

| ATR-FTIR Spectroscopy | Monitoring the progress of Ullmann or Buchwald-Hartwig synthesis. youtube.com | Real-time concentration profiles of reactants and products, reaction kinetics, catalyst turnover. researchgate.net |

| Raman Spectroscopy | Studying solid-phase or slurry reactions; complementary to FTIR for monitoring vibrational modes. chemrxiv.orgnumberanalytics.com | Quantitative analysis of multiple components, monitoring of polymorphic forms if applicable. chemrxiv.org |

| In situ NMR (¹H, ¹³C, ¹⁹F) | Mechanistic studies of C-F or C-H bond activation reactions. | Identification of transient intermediates, structural confirmation of products, kinetic analysis. chromatographyonline.com |

| UV-Vis Spectroscopy | Monitoring reactions involving colored intermediates or catalysts, such as certain transition metal complexes. nih.gov | Changes in catalyst oxidation state, detection of chromophoric species. |

Machine Learning and AI-Driven Approaches for Property Prediction and Synthesis Design

Property Prediction: ML models can be trained on existing chemical data to predict a wide range of properties for new molecules. researchgate.netresearchgate.netnih.gov For this compound and its derivatives, ML could predict key physicochemical properties, toxicity, and spectroscopic data. acs.org Of particular interest is the prediction of ¹⁹F NMR chemical shifts, which can be challenging but is crucial for characterizing new fluorinated compounds. researchgate.netresearchgate.netdoaj.org

Retrosynthesis and Synthesis Design: AI-powered retrosynthesis tools can propose viable synthetic pathways for complex molecules by analyzing vast reaction databases. nih.govchemcopilot.comsynthiaonline.com Applying these tools to derivatives of this compound could accelerate the discovery of novel compounds by identifying the most efficient and cost-effective synthetic routes, moving beyond human intuition and bias. chemcopilot.com

| AI/ML Application | Specific Goal for this compound | Potential Impact |

|---|---|---|

| Property Prediction (QSPR) | Predict solubility, boiling point, toxicity, and spectroscopic signatures (e.g., ¹⁹F NMR shifts) for novel derivatives. researchgate.netnih.gov | Prioritize the synthesis of compounds with desirable properties and aid in structural characterization. |

| Retrosynthesis Planning | Generate optimal synthetic routes to complex target molecules derived from the base structure. nih.govsynthiaonline.com | Reduce the time and resources spent on synthesis development; uncover novel and more efficient reaction pathways. chemcopilot.com |

| Reaction Optimization | Use ML algorithms to explore the parameter space (e.g., temperature, catalyst loading, solvent) for synthesis. | Rapidly identify optimal reaction conditions for yield and selectivity, minimizing experimental effort. |

| Virtual Library Generation | Create large, diverse virtual libraries of derivatives based on the core scaffold for in silico screening. | Accelerate the discovery of new leads for materials science or agrochemical applications. chemcopilot.com |

Integration into Emerging Smart Materials and Responsive Systems Research

The incorporation of fluorine atoms into polymers can lead to materials with unique properties, such as high thermal stability, chemical resistance, and low dielectric constants. acs.orgnih.gov "Smart" or responsive polymers, which change their properties in response to external stimuli, are a particularly exciting area of research. acs.orgnih.gov

The structure of this compound makes it a candidate as a monomer or a functional building block for such advanced materials.

Fluoropolymers for ¹⁹F MRI: The fluorine atom provides a signal for ¹⁹F Magnetic Resonance Imaging (MRI), a technique with no background signal in biological systems. acs.orgnih.gov Polymers containing the this compound unit could be designed as responsive ¹⁹F MRI contrast agents. westernsydney.edu.aunih.gov For example, a polymer could be engineered to change its solubility or conformation in response to a biological stimulus (like pH or redox potential), leading to a detectable change in the ¹⁹F MRI signal. nih.govwesternsydney.edu.aunih.gov

High-Performance Polymers: Diaryl ether linkages are common in high-performance polymers due to their thermal and chemical stability. The addition of fluorine can further enhance these properties and lower the material's dielectric constant, making such polymers useful in microelectronics.

| Smart Material Application | Role of this compound | Key Properties to Investigate |

|---|---|---|

| Responsive ¹⁹F MRI Contrast Agents | As a fluorinated monomer for creating stimuli-responsive polymers. acs.orgnih.govwesternsydney.edu.au | ¹⁹F MRI signal response to stimuli (pH, temperature, redox), biocompatibility, water solubility. nih.govnih.gov |

| Low-Dielectric Polymers | As a building block for fluorinated poly(arylene ether)s. | Dielectric constant, thermal stability (TGA), mechanical strength, processability. |

| Responsive Optical Materials | Incorporation into polymers whose refractive index or fluorescence changes with the environment. | Changes in optical properties upon exposure to specific analytes or temperature changes. |

| Chemical-Resistant Coatings | As a component of fluorinated polymers designed for protective surface coatings. | Chemical inertness, hydrophobicity, thermal resistance, adhesion. |

Comprehensive Environmental Fate Modeling and Analytical Detection in Non-Biological Contexts

As with any synthetic chemical, understanding the environmental fate and persistence of this compound is crucial. The strong C-F bond suggests that the compound could be persistent in the environment. numberanalytics.com

Environmental Fate Modeling: Computational models, such as fugacity-based models, can predict how a chemical will partition between different environmental compartments (air, water, soil, sediment). researchgate.net Future work should involve developing such a model for this compound, using its physicochemical properties to estimate its distribution, potential for long-range transport, and persistence. collectionscanada.ca Key degradation pathways to investigate would include photolysis, hydrolysis, and microbial degradation. numberanalytics.com While many organofluorine compounds are resistant to biodegradation, some microorganisms are capable of catabolizing fluorinated aromatic compounds. acs.orgresearchgate.netnih.gov

Analytical Detection: Sensitive and specific analytical methods are needed to detect and quantify the compound in environmental matrices. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) would be the methods of choice. Developing validated analytical protocols is a necessary first step for any environmental monitoring study. Furthermore, methods like combustion ion chromatography (CIC) can be used to measure total organofluorine content, helping to identify the presence of unknown fluorinated compounds in environmental samples. chromatographyonline.com

| Area of Investigation | Methodology/Approach | Key Questions to Address |

|---|---|---|

| Environmental Partitioning | Fugacity-based fate and transport modeling (e.g., EQC models). researchgate.net | In which environmental compartment (air, water, soil) is the compound likely to accumulate? |

| Degradation Pathways | Laboratory studies on photolysis, hydrolysis, and microbial degradation. numberanalytics.comresearchgate.netnih.gov | What are the primary degradation products? What is the expected environmental half-life? |

| Persistence and Bioaccumulation | Assessment of biodegradation rates and octanol-water partition coefficient (Kow). acs.org | Is the compound persistent? Does it have the potential to bioaccumulate? |

| Analytical Method Development | Development of LC-MS/MS or GC-MS methods for trace-level detection in water and soil. | What are the limits of detection (LOD) and quantification (LOQ)? Is the method robust and reproducible? |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.